![molecular formula C19H22O7 B1139192 9,10,18-trihydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaene-2,8-dione CAS No. 66018-38-0](/img/structure/B1139192.png)
9,10,18-trihydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaene-2,8-dione
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
FR148083 is synthesized through a series of chemical reactions involving specific reagents and conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is derived from microbial sources, specifically from the fungus Cochliobolus lunatus .
Industrial Production Methods
Industrial production of FR148083 involves fermentation processes using the fungal strain Cochliobolus lunatus. The compound is then extracted and purified through various chromatographic techniques to achieve high purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
FR148083 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of different analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and pH, vary depending on the desired reaction .
Major Products
The major products formed from these reactions include oxidized and reduced derivatives of FR148083, as well as various substituted analogs. These products retain the core structure of the compound while exhibiting different chemical properties .
Wissenschaftliche Forschungsanwendungen
FR148083 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Investigated for its anti-protozoan properties and its effects on cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications in treating inflammatory diseases and cancer due to its inhibitory effects on TAK1 and VEGF-R2.
Industry: Utilized in the development of new drugs and therapeutic agents targeting specific kinases and signaling pathways
Wirkmechanismus
FR148083 exerts its effects by irreversibly inhibiting TAK1 and VEGF-R2. TAK1 is a key kinase involved in the TGF-β signaling pathway, which regulates various cellular processes, including inflammation and apoptosis. By inhibiting TAK1, FR148083 prevents the activation of downstream signaling molecules, thereby reducing inflammation and promoting cell death in certain cancer cells. VEGF-R2 is involved in angiogenesis, and its inhibition by FR148083 can reduce the formation of new blood vessels, which is beneficial in cancer therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5Z-7-Oxozeaenol: Another potent inhibitor of TAK1 with similar inhibitory effects.
SB203580: A selective inhibitor of p38 MAP kinase, which shares some overlapping pathways with TAK1.
SP600125: An inhibitor of JNK, another kinase involved in stress and inflammatory responses
Uniqueness
FR148083 is unique due to its high selectivity and potency as an irreversible inhibitor of both TAK1 and VEGF-R2. This dual inhibition makes it a valuable tool in studying the interplay between inflammation and angiogenesis, as well as a potential therapeutic agent for diseases involving these pathways .
Biologische Aktivität
9,10,18-trihydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaene-2,8-dione, also known as FR148083 or 5Z-7-Oxozeaenol, is a compound derived from the fungus Cochliobolus lunatus. This compound has garnered attention due to its significant biological activities, particularly its role as an inhibitor of key kinases involved in various signaling pathways.
Target Kinases
FR148083 primarily acts as an irreversible and selective inhibitor of:
- TAK1 (Transforming Growth Factor β-Activated Kinase 1) : Involved in MAPK signaling pathways.
- VEGF-R2 (Vascular Endothelial Growth Factor Receptor 2) : Plays a crucial role in angiogenesis.
Mode of Action
The compound functions as an ATP-competitive inhibitor, leading to the suppression of the MAPK signaling pathway and angiogenesis. The inhibition of TAK1 has implications for inflammatory responses and cancer progression.
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C19H22O7 |
Molecular Weight | 362.37 g/mol |
IC50 (TAK1) | 8 nM |
IC50 (VEGF-R2) | 52 nM |
Anticancer Properties
Research indicates that FR148083 exhibits anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. The inhibition of TAK1 disrupts the survival signaling pathways often activated in tumors.
Anti-inflammatory Effects
The compound's ability to inhibit TAK1 also suggests potential anti-inflammatory effects. By blocking this kinase's activity, FR148083 may reduce the production of pro-inflammatory cytokines and mitigate tissue damage associated with chronic inflammation .
Angiogenesis Inhibition
Through its action on VEGF-R2, FR148083 can significantly impair angiogenesis. This property is particularly relevant in cancer therapy where tumor growth is often supported by new blood vessel formation.
Case Studies
Case Study 1: Anticancer Activity in Breast Cancer Cells
A study demonstrated that treatment with FR148083 led to a marked decrease in the viability of MDA-MB-231 breast cancer cells. The mechanism was attributed to the induction of apoptosis via caspase activation and modulation of Bcl-2 family proteins.
Case Study 2: Inhibition of Inflammatory Responses
In models of acute inflammation induced by lipopolysaccharides (LPS), FR148083 significantly reduced levels of TNF-alpha and IL-6 in macrophages. This suggests its potential use in treating inflammatory diseases where TAK1 is implicated .
Eigenschaften
IUPAC Name |
9,10,18-trihydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaene-2,8-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O7/c1-11-5-3-7-14(20)18(23)15(21)8-4-6-12-9-13(25-2)10-16(22)17(12)19(24)26-11/h3-4,6-7,9-11,15,18,21-23H,5,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQZWEXWOFPKOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=CC(=O)C(C(CC=CC2=C(C(=CC(=C2)OC)O)C(=O)O1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
253863-19-3 | |
Record name | (5Z)-7-Oxozeaenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.